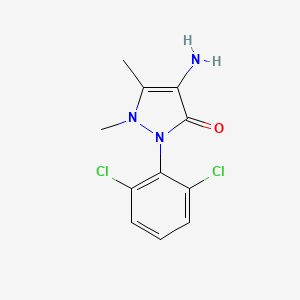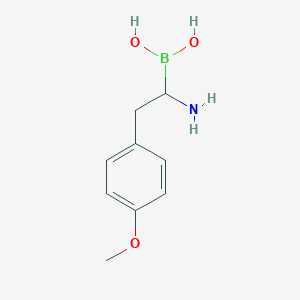
(R)-(1-amino-2-(4-methoxyphenyl)ethyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(1-amino-2-(4-methoxyphenyl)ethyl)boronic acid is a boronic acid derivative with the molecular formula C9H14BNO3 This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a boronic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1-amino-2-(4-methoxyphenyl)ethyl)boronic acid typically involves the reaction of ®-1-amino-2-(4-methoxyphenyl)ethanol with a boronic acid derivative. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the boronic acid moiety. The reaction conditions may include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction temperature is generally maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of ®-(1-amino-2-(4-methoxyphenyl)ethyl)boronic acid may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
®-(1-amino-2-(4-methoxyphenyl)ethyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imine or oxime derivatives.
Reduction: The boronic acid moiety can be reduced to form boronate esters.
Substitution: The methoxy group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield imine derivatives, while reduction of the boronic acid moiety can produce boronate esters.
Applications De Recherche Scientifique
®-(1-amino-2-(4-methoxyphenyl)ethyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is studied for its potential as a protease inhibitor, which can be useful in understanding protein function and regulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where protease inhibition is beneficial.
Industry: It is used in the development of advanced materials and catalysts, contributing to innovations in various industrial processes.
Mécanisme D'action
The mechanism by which ®-(1-amino-2-(4-methoxyphenyl)ethyl)boronic acid exerts its effects involves its interaction with specific molecular targets. For example, as a protease inhibitor, it binds to the active site of proteases, preventing them from catalyzing the hydrolysis of peptide bonds. This inhibition can modulate various biological pathways and processes, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-(1-amino-2-phenylethyl)boronic acid: Lacks the methoxy group, which may affect its reactivity and binding properties.
®-(1-amino-2-(4-hydroxyphenyl)ethyl)boronic acid: Contains a hydroxy group instead of a methoxy group, which can influence its solubility and interaction with biological targets.
®-(1-amino-2-(4-chlorophenyl)ethyl)boronic acid: The presence of a chlorine atom can alter its electronic properties and reactivity.
Uniqueness
®-(1-amino-2-(4-methoxyphenyl)ethyl)boronic acid is unique due to the presence of the methoxy group, which can enhance its solubility and influence its interaction with various molecular targets
Propriétés
Formule moléculaire |
C9H14BNO3 |
|---|---|
Poids moléculaire |
195.03 g/mol |
Nom IUPAC |
[1-amino-2-(4-methoxyphenyl)ethyl]boronic acid |
InChI |
InChI=1S/C9H14BNO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9,12-13H,6,11H2,1H3 |
Clé InChI |
ZMMVCGICGMPSEP-UHFFFAOYSA-N |
SMILES canonique |
B(C(CC1=CC=C(C=C1)OC)N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


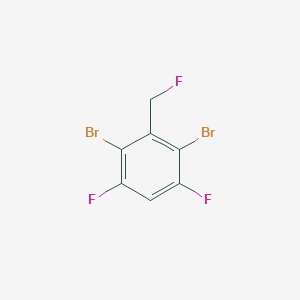


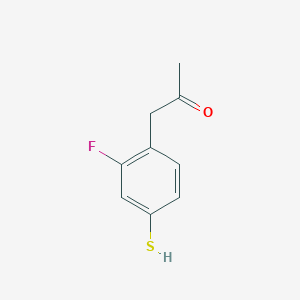
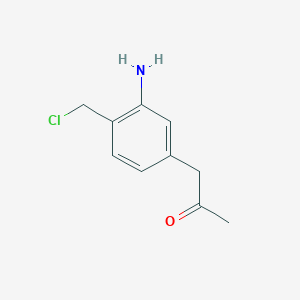
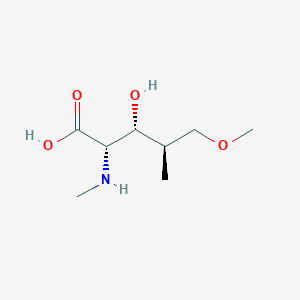
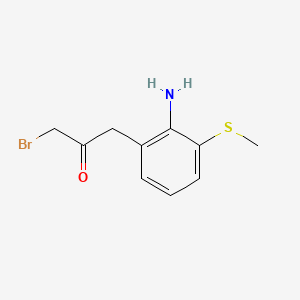
![Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14062189.png)
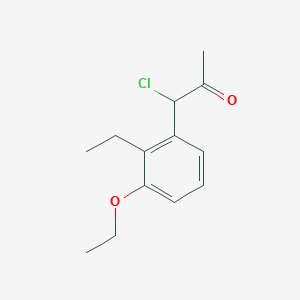

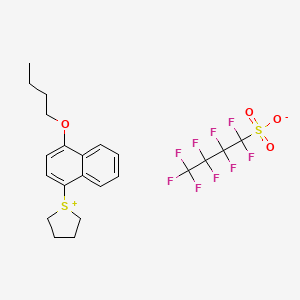
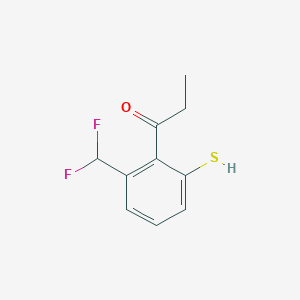
![2-amino-N-[2-(dimethylamino)ethyl]-N-ethylacetamide](/img/structure/B14062218.png)
